1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine
Brand Name: Vulcanchem
CAS No.: 941943-05-1
VCID: VC6406967
InChI: InChI=1S/C22H21ClN2OS/c23-19-9-5-4-8-18(19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-11H,12-16H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl
Molecular Formula: C22H21ClN2OS
Molecular Weight: 396.93

1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine

CAS No.: 941943-05-1

Cat. No.: VC6406967

Molecular Formula: C22H21ClN2OS

Molecular Weight: 396.93

* For research use only. Not for human or veterinary use.

1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine - 941943-05-1

Specification

CAS No. 941943-05-1
Molecular Formula C22H21ClN2OS
Molecular Weight 396.93
IUPAC Name (4-benzylpiperazin-1-yl)-[5-(2-chlorophenyl)furan-2-yl]methanethione
Standard InChI InChI=1S/C22H21ClN2OS/c23-19-9-5-4-8-18(19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-11H,12-16H2
Standard InChI Key FJSVCYYQSUFFMV-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine features a piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a furan-2-carbothioyl moiety. The furan ring is further substituted at the 5-position with a 2-chlorophenyl group, introducing both aromatic and halogenated characteristics to the molecule . The carbothioyl group (C=S) distinguishes this compound from oxygen-based esters, potentially altering its electronic properties and metabolic stability .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the compound is 1-benzyl-4-{[5-(2-chlorophenyl)furan-2-yl]carbonothioyl}piperazine. Alternative naming conventions may describe it as a piperazine derivative with benzyl and 5-(2-chlorophenyl)furan-2-carbothioyl substituents. PubChem entries for structurally related compounds, such as 5-[4-(2-chloro-benzyl)-piperazin-1-yl]-2-furan-2-yl- triazolo[1,5-a][1, triazin-7-ylamine (CID 11750225), highlight the prevalence of similar naming patterns for piperazine-furan hybrids .

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocols for 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine are documented in the reviewed literature, analogous piperazine derivatives are typically synthesized through:

  • N-Alkylation of Piperazine: Reacting piperazine with benzyl halides to introduce the benzyl group .

  • Furan Ring Functionalization: Coupling 5-(2-chlorophenyl)furan-2-carboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent) to form the carbothioyl group .

  • Conjugation via Carbothioyl Linkage: Attaching the modified furan moiety to the piperazine core using carbodiimide-mediated coupling or nucleophilic acyl substitution .

Microwave-assisted synthesis, as demonstrated for pyrazoline derivatives in antituberculosis research, could enhance reaction efficiency for similar heterocyclic systems .

Analytical Confirmation

Hypothetical characterization would involve:

  • FT-IR Spectroscopy: Identification of C=S stretching vibrations (~1,100 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), furan protons (δ 6.5–7.8 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .

    • ¹³C NMR: Peaks corresponding to the thiocarbonyl carbon (δ ~200 ppm) and chlorophenyl carbons .

  • Mass Spectrometry: Molecular ion peak at m/z ≈ 413 (calculated for C₂₂H₂₀ClN₂OS) .

Pharmacological Properties and Mechanisms of Action

Neurotransmitter Receptor Interactions

Piperazine derivatives are known modulators of serotonin (5-HT) and dopamine receptors . The benzyl and 2-chlorophenyl groups in 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine may enhance affinity for 5-HT₁A and 5-HT₂A receptors, akin to meta-chlorophenylpiperazine (mCPP) . The carbothioyl group could prolong receptor binding compared to carbonyl analogs due to increased lipophilicity .

Behavioral Pharmacology (Inferred from Analogs)

Studies on dibenzylpiperazine (DBZP) demonstrate that substituted piperazines exhibit dose-dependent locomotor suppression and partial substitution for stimulants like methamphetamine in drug discrimination assays . While DBZP lacks a furan-carbothioyl group, its structural similarities suggest that 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine may share:

  • Stimulant-Like Effects: Partial agonism at dopamine transporters .

  • Proconvulsant Activity: Risk of seizures at high doses, as observed with DBZP .

Comparative Analysis with Related Piperazine Derivatives

CompoundStructural FeaturesPharmacological ActivityUnique Attributes
1-BenzylpiperazineBenzyl group on piperazineStimulant, psychoactiveLacks furan and chlorophenyl
mCPPmeta-Chlorophenyl group5-HT receptor agonistSimplified structure
Target CompoundFuran-carbothioyl + 2-chlorophenylHypothesized dual 5-HT/DA activityEnhanced lipophilicity

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